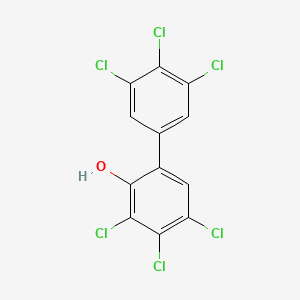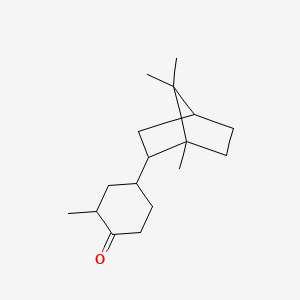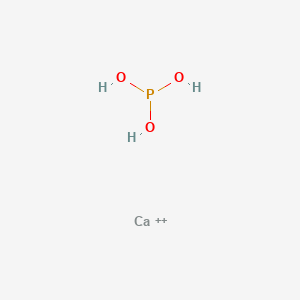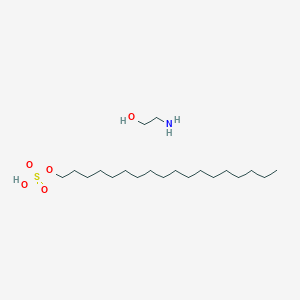
(2-Hydroxyethyl)ammonium octadecyl sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Hydroxyethyl)ammonium octadecyl sulphate: is a quaternary ammonium compound with the molecular formula C20H45NO5S . It is known for its surfactant properties, making it useful in various industrial and scientific applications. The compound is characterized by the presence of a long hydrophobic octadecyl chain and a hydrophilic hydroxyethyl group, which contribute to its amphiphilic nature.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Hydroxyethyl)ammonium octadecyl sulphate typically involves a two-step process. The first step is the quaternization of octadecylamine with ethylene oxide to form (2-Hydroxyethyl)octadecylamine. This reaction is carried out under mild conditions with the assistance of hydrochloric acid to open the ethylene oxide ring . The second step involves the reaction of (2-Hydroxyethyl)octadecylamine with sulfuric acid to produce this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: (2-Hydroxyethyl)ammonium octadecyl sulphate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary amines.
Substitution: The ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or hydroxides can be used under basic conditions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted ammonium compounds.
Applications De Recherche Scientifique
Chemistry: In chemistry, (2-Hydroxyethyl)ammonium octadecyl sulphate is used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst in organic reactions .
Biology: The compound is employed in biological research for cell membrane studies due to its amphiphilic nature, which allows it to interact with lipid bilayers.
Medicine: In medicine, it is explored for its potential use in drug delivery systems, particularly for hydrophobic drugs, due to its ability to form micelles and enhance solubility.
Industry: Industrially, this compound is used in detergents, fabric softeners, and antistatic agents . Its surfactant properties make it valuable in formulations requiring emulsification and dispersion.
Mécanisme D'action
The mechanism of action of (2-Hydroxyethyl)ammonium octadecyl sulphate is primarily based on its surfactant properties. The compound reduces surface tension and forms micelles, which can encapsulate hydrophobic molecules. This amphiphilic behavior allows it to interact with both hydrophobic and hydrophilic environments, making it effective in various applications. The molecular targets include lipid bilayers in biological membranes and hydrophobic particles in industrial formulations.
Comparaison Avec Des Composés Similaires
- (2-Hydroxyethyl)ammonium dodecyl sulphate
- (2-Hydroxyethyl)ammonium hexadecyl sulphate
- (2-Hydroxyethyl)ammonium tetradecyl sulphate
Comparison: (2-Hydroxyethyl)ammonium octadecyl sulphate is unique due to its longer octadecyl chain, which enhances its hydrophobic interactions compared to shorter chain analogs. This results in higher surface activity and better emulsification properties, making it more effective in applications requiring strong surfactant action .
Propriétés
Numéro CAS |
4696-49-5 |
|---|---|
Formule moléculaire |
C20H45NO5S |
Poids moléculaire |
411.6 g/mol |
Nom IUPAC |
2-aminoethanol;octadecyl hydrogen sulfate |
InChI |
InChI=1S/C18H38O4S.C2H7NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;3-1-2-4/h2-18H2,1H3,(H,19,20,21);4H,1-3H2 |
Clé InChI |
WWEBGUULMZVUBQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOS(=O)(=O)O.C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


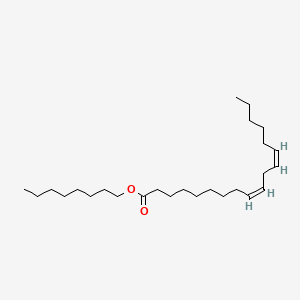
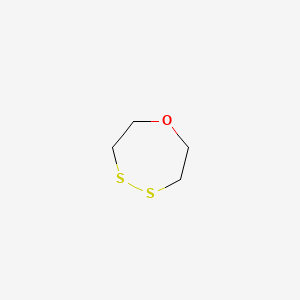
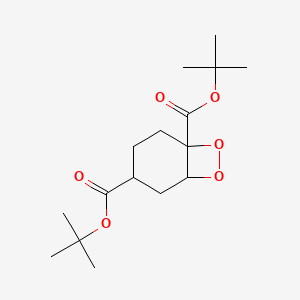
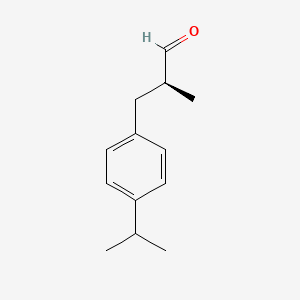
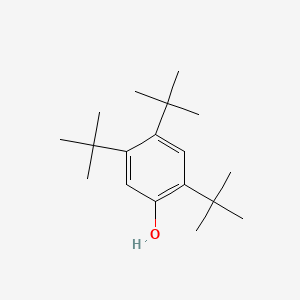
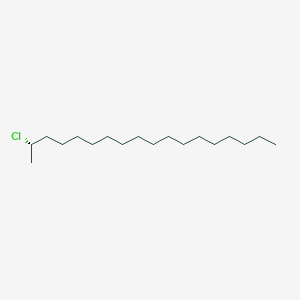

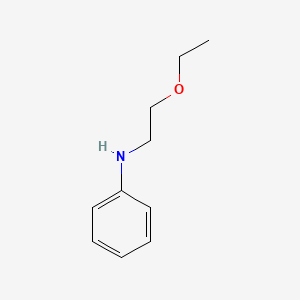
![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2R)-7-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-6-oxohexanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]heptanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12650877.png)
